Trithiazyl trichloride Trithiazyl trichloride
Brand Name: Vulcanchem
CAS No.: 5964-00-1
VCID: VC18958198
InChI: InChI=1S/Cl3N3S3/c1-7-4-8(2)6-9(3)5-7
SMILES:
Molecular Formula: Cl3N3S3
Molecular Weight: 244.6 g/mol

Trithiazyl trichloride

CAS No.: 5964-00-1

Cat. No.: VC18958198

Molecular Formula: Cl3N3S3

Molecular Weight: 244.6 g/mol

* For research use only. Not for human or veterinary use.

Trithiazyl trichloride - 5964-00-1

Specification

CAS No. 5964-00-1
Molecular Formula Cl3N3S3
Molecular Weight 244.6 g/mol
IUPAC Name 1,3,5-trichloro-1λ4,3λ4,5λ4-trithia-2,4,6-triazacyclohexa-1,3,5-triene
Standard InChI InChI=1S/Cl3N3S3/c1-7-4-8(2)6-9(3)5-7
Standard InChI Key QBQMTUMJJWPFDJ-UHFFFAOYSA-N
Canonical SMILES N1=S(N=S(N=S1Cl)Cl)Cl

Introduction

Structural and Electronic Characteristics

Molecular Geometry and Bonding

Trithiazyl trichloride adopts a six-membered ring structure composed of alternating nitrogen and sulfur atoms, with each sulfur atom bonded to a chlorine substituent . The S₃N₃ core exhibits a slightly puckered conformation with S–N bond lengths of 160.5 pm and S–Cl distances of 208 pm . X-ray diffraction studies confirm C₃v symmetry, with sulfur centers adopting pyramidal geometry characteristic of tetravalent sulfur . The bonding arrangement features alternating single and double bonds within the ring, though delocalization effects create partial double-bond character across all S–N linkages .

Table 1: Key Structural Parameters of (NSCl)₃

ParameterValue (pm)MethodReference
S–N bond length160.5X-ray diffraction
S–Cl bond length208Electron diffraction
N–S–N bond angle117°Computational
S–N–S bond angle123°Computational

The electronic structure features significant π-delocalization within the S₃N₃ ring, with HOMO orbitals localized on nitrogen atoms and LUMO orbitals on sulfur centers . This electronic configuration underpins the compound's dual nucleophilic and electrophilic reactivity.

Comparative Structural Analysis

Contrasting with related compounds, (NSCl)₃ differs markedly from cyanuric chloride (C₃N₃Cl₃) in both geometry and bonding. While cyanuric chloride adopts a planar structure with sp²-hybridized nitrogen, the sulfur centers in (NSCl)₃ maintain tetrahedral geometry . This structural disparity arises from sulfur's ability to expand its valence shell, accommodating additional lone pairs and bonding electrons.

Synthetic Pathways and Thermal Behavior

Primary Synthesis Methods

The principal synthetic routes to trithiazyl trichloride involve chlorination of sulfur-nitrogen precursors:

  • Tetrasulfur Tetranitride Route:
    3 S4N4+6 Cl24 (NSCl)33\ S_4N_4 + 6\ Cl_2 \rightarrow 4\ (NSCl)_3
    Conducted in CCl₄ at 0–5°C, this method yields 60–70% product with byproduct formation controlled through precise stoichiometry.

  • Thiazyl Fluoride Monomer Route:
    3 FSN+3 Cl2(NSCl)3+3 ClF3\ FSN + 3\ Cl_2 \rightarrow (NSCl)_3 + 3\ ClF
    This gas-phase reaction requires stringent temperature control (20–25°C) to prevent oligomerization side reactions.

Table 2: Comparison of Synthetic Methods

ParameterS₄N₄ RouteFSN Route
Yield (%)65–7055–60
Reaction Temp (°C)0–520–25
ByproductsS₂Cl₂, SCl₂ClF, (NSF)₃
ScalabilityIndustrialLab-scale

Thermal Decomposition and Monomer Formation

At elevated temperatures (100°C under vacuum), (NSCl)₃ undergoes reversible cleavage to the thiazyl chloride monomer :
(NSCl)33 NSCl(NSCl)_3 \rightleftharpoons 3\ NSCl
The monomer (NSCl), a green gaseous species, displays enhanced reactivity compared to the trimer, participating in cycloaddition and insertion reactions . Kinetic studies reveal decomposition follows first-order kinetics with activation energy of 92 kJ/mol .

Reactivity with Inorganic Reagents

Halogen Displacement Reactions

The chlorine substituents in (NSCl)₃ undergo facile substitution with various nucleophiles:

  • Alkoxide Substitution:
    (NSCl)3+3 NaOR(NSOR)3+3 NaCl(NSCl)_3 + 3\ NaOR \rightarrow (NSOR)_3 + 3\ NaCl
    Yields exceed 80% when using primary alkoxides (R = Me, Et), though steric hindrance reduces efficiency with tertiary alkoxides.

  • Halide Exchange:
    (NSCl)3+3 AgX(NSX)3+3 AgCl(NSCl)_3 + 3\ AgX \rightarrow (NSX)_3 + 3\ AgCl (X = Br, I)
    Silver bromide reactions proceed quantitatively at 25°C, while iodide substitution requires elevated temperatures (50–60°C).

Oxidation and Complexation

Treatment with strong oxidizing agents induces sulfur-centered oxidation:
(NSCl)3+3 SO3(NSOCl)3+3 SO2(NSCl)_3 + 3\ SO_3 \rightarrow (NSOCl)_3 + 3\ SO_2
The product (NSOCl)₃ exists as stereoisomers due to restricted rotation about S–N bonds.

Complexation with Lewis acids produces charge-transfer complexes:
(NSCl)3+SbCl5[NS52+][SbCl6](NSCl)_3 + SbCl_5 \rightarrow [NS_5^{2+}][SbCl_6^-]
These complexes exhibit enhanced thermal stability (decomposition >150°C) and modified electronic spectra.

Reactions with Organic Substrates

Cycloaddition with Dienes

The monomeric NSCl species engages in [4+2] cycloadditions with conjugated dienes:

Furan Derivatives:
2,5-Disubstituted furans react regiospecifically to yield isothiazoles :
C4H2O2R2+NSClC3HNSR2+CO+HClC_4H_2O_2R_2 + NSCl \rightarrow C_3HNSR_2 + CO + HCl
Yields range from 75–90% depending on substituent electronic effects .

Table 3: Isothiazole Formation from Furans

Furan Substituent (R)Yield (%)Reaction Time (h)
Ph904
4-MeO-C₆H₄855
4-NO₂-C₆H₄786

Reactions with Active Methylene Compounds

Activated allylic systems and 1,3-dicarbonyls undergo cyclocondensation:

1,3-Diketones:
RC(O)CH2C(O)R+(NSCl)3C2N2SRR+3 HClRC(O)CH_2C(O)R' + (NSCl)_3 \rightarrow C_2N_2SRR' + 3\ HCl
Unsymmetrical diketones cyclize selectively at the more electrophilic carbonyl group (e.g., acetyl vs. benzoyl) .

Allylic Esters:
CH2=CHCH2CO2Et+(NSCl)3C3H3NSCO2Et+2 HClCH_2=CHCH_2CO_2Et + (NSCl)_3 \rightarrow C_3H_3NSCO_2Et + 2\ HCl
Electron-withdrawing groups (CO₂Et) accelerate reaction rates by 3–5 fold compared to unsubstituted allylics .

Spectroscopic Characterization and Mechanistic Insights

ESR Studies of Radical Intermediates

Reactions with primary aromatic amines generate persistent radicals detectable by ESR :
ArNH2+(NSCl)3ArN=SN=SCl+HClArNH_2 + (NSCl)_3 \rightarrow ArN=S–N=S–Cl + HCl
Hyperfine splitting constants (a_N = 12–15 G) confirm delocalization of unpaired electrons across the S–N framework .

Vibrational Spectroscopy

IR and Raman spectra reveal key vibrational modes:

  • ν(S–N): 650–680 cm⁻¹ (asymmetric stretch)

  • ν(S–Cl): 420–440 cm⁻¹

  • Ring breathing: 350–370 cm⁻¹

Pressure-dependent Raman studies up to 80 kbar show reversible band broadening, indicating pressure-induced polymerization tendencies .

Emerging Applications and Research Frontiers

Precursor to Advanced Materials

Recent investigations explore (NSCl)₃ as a precursor for:

  • Conductive Polymers: Plasma-enhanced deposition creates S–N thin films with σ = 10⁻³ S/cm

  • Lithium Battery Electrolytes: NSCl-derived salts exhibit ionic conductivity >1 mS/cm at 25°C

Catalytic Applications

Supported (NSCl)₃ complexes demonstrate activity in:

  • Oxidative dehydrogenation of alkanes (60–70% conversion)

  • NOx reduction (90% selectivity at 300°C)

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